

The Discovery of β -Endorphin: A Technical Chronicle

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *beta-ENDORPHIN*

Cat. No.: B3029290

[Get Quote](#)

This guide provides a detailed account of the pivotal discoveries and experimental methodologies that led to the identification and characterization of β -endorphin. It is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of the history of endogenous opioids.

The Preceding Breakthrough: Discovery of Opiate Receptors

The journey to finding β -endorphin began not with the molecule itself, but with its cellular targets. For decades, the mechanism of action for opiates like morphine was a mystery. A critical turning point came in 1973 when three independent research groups—led by Candace Pert and Solomon Snyder, Eric J. Simon, and Lars Terenius—demonstrated the existence of specific stereospecific opiate binding sites, or receptors, in the central nervous system.^[1] This discovery was profound; it suggested that the brain had evolved receptors for compounds derived from the opium poppy.^[1] This raised a compelling question: why would the vertebrate brain possess receptors for a plant alkaloid?^[1] The logical hypothesis was that the body must produce its own, endogenous morphine-like substances that act on these receptors.^{[1][2]} This spurred a scientific race to find these "endogenous ligands."

The First Endogenous Opioids: The Enkephalins

In 1975, John Hughes and Hans Kosterlitz at the University of Aberdeen were the first to succeed.^{[1][3][4]} They isolated two naturally occurring pentapeptides from the brains of pigs

that mimicked the action of opiates.[1][5] They named these molecules "enkephalins" (from the Greek for "in the head").[1][6] The two peptides were identified as Methionine-enkephalin (Met-enkephalin) and Leucine-enkephalin (Leu-enkephalin).[2][5][7] This landmark discovery provided the first concrete evidence of an endogenous opioid system and validated the search for the body's own painkillers.[4][8]

Experimental Protocol: Isolation and Bioassay of Enkephalins

Hughes and Kosterlitz developed a robust bioassay to guide their purification efforts. Their methodology was sensitive enough to detect the minute quantities of active compounds present in brain tissue.

- Tissue Source: Brains from pigs.[1]
- Extraction: An acid extraction of the brain tissue was performed, followed by adsorption of the extract onto Amberlite XAD-2 resin, a nonpolar polystyrene adsorbent.[9] This step helped to separate the peptides from other components.
- Purification: The enkephalins were eluted from the resin with methanol.[9] Further separation and purification were achieved using thin-layer chromatography.[9]
- Bioassay: The opioid activity of the fractions was measured using isolated, electrically stimulated smooth muscle preparations: the guinea pig ileum and the mouse vas deferens.[2][4][10] Opiates were known to inhibit the electrically induced contractions of these tissues, and this effect could be reversed by the opiate antagonist naloxone.[2][7] Hughes and Kosterlitz used this principle to quantify the "morphine-like" activity in their brain extracts.[2]
- Structure Determination: The amino acid sequences of the purified peptides were determined using the dansyl-Edman procedure and mass spectrometry.[5]

The Main Event: Isolation and Identification of β -Endorphin

Shortly after the discovery of enkephalins, a more potent endogenous opioid was identified. In 1976, Choh Hao Li and David Chung at the University of California, San Francisco, isolated a

novel 31-amino acid peptide from camel pituitary glands.[11][12] This work was somewhat serendipitous; Li had originally acquired the camel pituitaries in the 1960s for research on a fat-metabolizing hormone, and the isolated peptide was put into storage.[1]

Following the discovery of enkephalins, Li revisited this peptide.[1] Upon sequencing it, he made a crucial connection. The sequence of this new peptide was identical to the 61-91 C-terminal fragment of β -lipotropin, a larger hormone that Li's group had previously isolated and sequenced.[11] Furthermore, the N-terminal sequence of this new peptide contained the complete sequence of Met-enkephalin.[1] Recognizing its potent opiate activity and its endogenous origin, it was named β -endorphin (a contraction of "endogenous morphine").[12]

Subsequent studies confirmed that β -endorphin was a significantly more potent and stable analgesic agent than the enkephalins.[12] When injected into the brain, it was found to be up to 48 times more powerful than morphine.[1]

Experimental Protocol: Isolation and Sequencing of β -Endorphin

The protocol developed by Li and Chung involved a multi-step purification process to isolate β -endorphin from a complex mixture of pituitary peptides.[12][13]

- Tissue Source: Camel pituitary glands (approx. 500).[1][12]
- Extraction: An acid-acetone extraction was performed on the pituitary glands to precipitate proteins and extract peptides.[12][13]
- Purification Steps:
 - NaCl Fractionation: The initial extract underwent fractional precipitation with sodium chloride.[13]
 - Carboxymethyl-Cellulose (CMC) Chromatography: The soluble fraction was subjected to ion-exchange chromatography on a CM-cellulose column.[12][13]
 - Gel Filtration: The active fraction from CMC was further purified by size-exclusion chromatography on a Sephadex G-25 column.[12]

- Paper Electrophoresis: The final purification step involved high-voltage paper electrophoresis at a pH of 3.7.[12]
- Structure Determination: The amino acid sequence of the purified untriakontapeptide (31-residue peptide) was determined by the dansyl-Edman procedure.[12] This method involves sequentially labeling the N-terminal amino acid with dansyl chloride, cleaving it off with phenyl isothiocyanate (the Edman reagent), and identifying the released derivative.[14]

[Click to download full resolution via product page](#)

Fig 1. Experimental workflow for the isolation and characterization of β -endorphin.

The Common Precursor: Pro-opiomelanocortin (POMC)

The discovery that β -endorphin was a fragment of β -lipotropin, and that β -lipotropin was often found in conjunction with adrenocorticotrophic hormone (ACTH), led to another major breakthrough. In 1977, it was discovered that both β -endorphin (via β -lipotropin) and ACTH are synthesized from a single, large precursor protein. This precursor was named pro-opiomelanocortin (POMC). The POMC protein is cleaved by prohormone convertases into various smaller, biologically active peptides, including β -endorphin, ACTH, and melanocyte-stimulating hormones (MSHs).^[11] This revealed a sophisticated biological system where multiple hormonal signals related to stress and homeostasis could be co-regulated from a single gene product.

Quantitative Data Summary

The discovery and subsequent characterization of β -endorphin yielded precise quantitative data regarding its physical properties and biological activity.

Table 1: Physicochemical Properties of Human β -Endorphin

Property	Value	Reference
Amino Acid Sequence	Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr-Leu-Phe-Lys-Asn-Ala-Ile-Ile-Lys-Asn-Ala-Tyr-Lys-Lys-Gly-Glu	[15]
Number of Residues	31	[11]
Molecular Formula	$C_{158}H_{251}N_{39}O_{46}S$	[15]
Molecular Weight	~3465 g/mol	[10][15]

Table 2: Opioid Receptor Binding Affinities of β -Endorphin

The binding affinity (Ki) represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Receptor Subtype	Ki Value (nM)	Experimental Conditions	Reference
μ-Opioid (mu)	~9	Rat neocortical membranes, [³ H]DAMGO radioligand, 37°C	[16]
δ-Opioid (delta)	~22	Rat neocortical membranes, [³ H]DADLE radioligand, 37°C	[16]
κ-Opioid (kappa)	Least affinity	General observation	[13]

Note: Ki values can vary significantly based on tissue preparation, radioligand used, and assay conditions.

Mechanism of Action and Signaling Pathway

β-Endorphin exerts its effects by acting as an agonist at opioid receptors, which are a class of G-protein coupled receptors (GPCRs). It displays the highest binding affinity for the μ-opioid receptor, the same receptor targeted by morphine.

The binding of β-endorphin to the μ-opioid receptor initiates an intracellular signaling cascade:

- G-Protein Activation: Ligand binding causes a conformational change in the receptor, activating the associated heterotrimeric G-protein. The G α subunit releases GDP and binds GTP, causing it to dissociate from the G $\beta\gamma$ subunits.[\[17\]](#)[\[18\]](#)
- Inhibition of Adenylyl Cyclase: The activated G α subunit inhibits the enzyme adenylyl cyclase.[\[17\]](#)[\[19\]](#)
- Reduction of cAMP: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[\[17\]](#)[\[20\]](#)

- **Downstream Effects:** The reduction in cAMP levels and the actions of the G $\beta\gamma$ subunit lead to several downstream effects, including the closing of voltage-gated calcium channels and the opening of inwardly rectifying potassium channels.
- **Inhibition of Neurotransmitter Release:** The net effect is a hyperpolarization of the neuron and a reduction in the release of excitatory neurotransmitters, such as Substance P (involved in pain signaling), from the presynaptic terminal.^[13] In other pathways, it inhibits the release of the inhibitory neurotransmitter GABA, which leads to an increased release of dopamine, contributing to feelings of euphoria and reward.

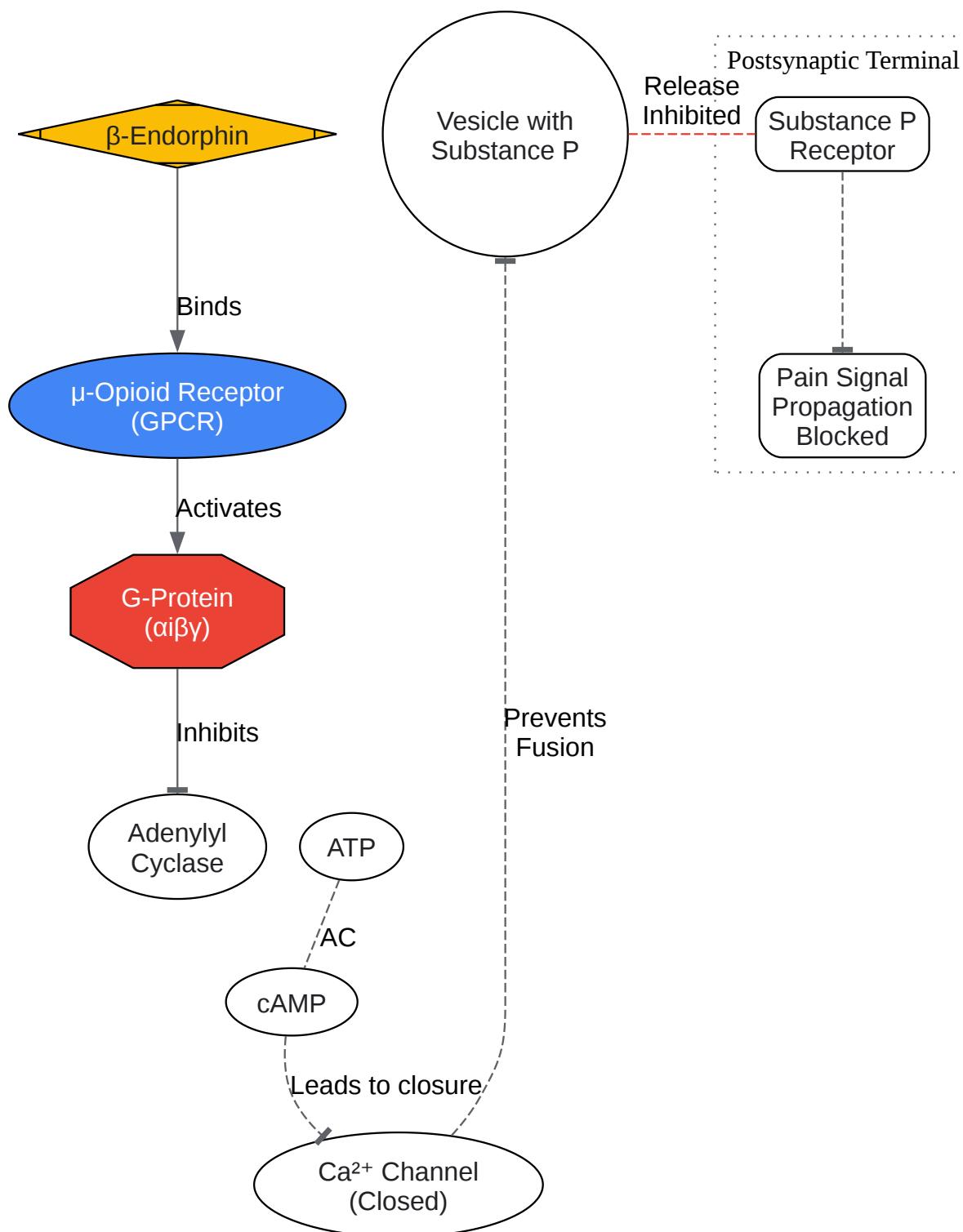

[Click to download full resolution via product page](#)

Fig 2. β -Endorphin signaling pathway at a presynaptic neuron.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A Science Odyssey: People and Discoveries: Role of endorphins discovered [pbs.org]
- 2. Physiology, Enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 26.6 Peptide Sequencing: The Edman Degradation - Organic Chemistry | OpenStax [openstax.org]
- 4. Isolation and characterization of beta-endorphin-like peptides from bovine brains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of two related pentapeptides from the brain with potent opiate agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. ehu.eus [ehu.eus]
- 8. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bps.ac.uk [bps.ac.uk]
- 10. THE DISTRIBUTION OF METHIONINE-ENKEPHALIN AND LEUCINE-ENKEPHALIN IN THE BRAIN AND PERIPHERAL TISSUES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. β -Endorphin - Wikipedia [en.wikipedia.org]
- 12. pnas.org [pnas.org]
- 13. Isolation, characterization and opiate activity of beta-endorphin from the pituitary gland of the ostrich, *Struthio camelus* - PMC [pmc.ncbi.nlm.nih.gov]
- 14. On 'A method for the determination of amino acid sequence in peptides' by P. Edman - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Beta-endorphin: a highly selective endogenous opioid agonist for presynaptic mu opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]

- 18. jackwestin.com [jackwestin.com]
- 19. Spatial resolution of cAMP signaling by soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Endosomal generation of cAMP in GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery of β -Endorphin: A Technical Chronicle]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3029290#history-of-beta-endorphin-discovery\]](https://www.benchchem.com/product/b3029290#history-of-beta-endorphin-discovery)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com